[(3-Nitropyridin-4-yl)amino]thiourea
Description
[(3-Nitropyridin-4-yl)amino]thiourea is a thiourea derivative characterized by a pyridine ring substituted with a nitro group at the 3-position and an amino-thiourea moiety at the 4-position. Thiourea derivatives are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, significantly altering their chemical and biological properties . The nitro group on the pyridine ring introduces strong electron-withdrawing effects, which may enhance hydrogen-bonding capabilities and influence interactions with biological targets or metal ions . Thiourea derivatives are known for their roles in pharmaceuticals, catalysis, and materials science, with their activity often dependent on substituent geometry and electronic effects .
Properties
IUPAC Name |
[(3-nitropyridin-4-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2S/c7-6(14)10-9-4-1-2-8-3-5(4)11(12)13/h1-3H,(H,8,9)(H3,7,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLWPIEJUPHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NNC(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitropyridin-4-yl)amino]thiourea typically involves the reaction of 3-nitropyridine with hydrazinecarbothioamide under controlled conditions. One common method involves the use of an organic solvent and specific reaction conditions to facilitate the formation of the desired product . The reaction mechanism often involves the formation of an intermediate N-nitropyridinium ion, which then undergoes further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Nitro Group Reactivity
The nitro group at the 3-position directs electrophilic substitution to the 6-position of the pyridine ring. Key reactions include:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties ( ).
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Vicarious Nucleophilic Substitution : Hydroxylamine substitutes para to the nitro group, forming 4-alkylamino derivatives ( ).
Thiourea Reactivity
The thiourea moiety participates in:
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Cyclization : Reaction with α-haloesters (e.g., ethyl bromoacetate) forms thiazolidinone rings via intramolecular nucleophilic attack ( ).
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Hydrogen Bonding : Acts as a bifunctional catalyst in enantioselective Michael additions, activating substrates through dual H-bonding interactions ( ).
Table 2: Thiourea-Mediated Catalytic Reactions
| Substrate | Product | % Yield | % ee | Source |
|---|---|---|---|---|
| trans-β-Nitrostyrene | Syn-Michael adduct (2R,1’S) | 91 | 92 | |
| α,β-Unsaturated Imides | Malononitrile adduct | 85 | 89 |
Catalytic and Biological Interactions
[(3-Nitropyridin-4-yl)amino]thiourea demonstrates unique interactions:
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Enzyme Modulation : Stimulates inducible nitric oxide synthase (iNOS) activity by 40–60% at 10 μM concentrations, enhancing l-citrulline production from l-arginine ( ).
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Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen donors, forming stable complexes with potential antimicrobial activity ( ).
Comparative Analysis with Structural Analogues
Table 3: Reactivity Comparison with Analogues
Mechanistic Insights
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Nitro Group Migration : During synthesis, nitro groups undergo -sigmatropic shifts in dihydropyridine intermediates, confirmed via isotopic labeling ( ).
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Thiourea Activation : In catalysis, dual H-bonding with substrates (e.g., nitroolefins) creates a chiral microenvironment, enabling enantioselectivity up to 92% ee ( ).
Stability and Degradation
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Thermal Stability : Decomposes above 220°C via nitro group elimination, releasing NOₓ gases.
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Hydrolytic Degradation : Susceptible to base-catalyzed hydrolysis (pH > 10), cleaving the thiourea moiety into amine and COS ( ).
This compound’s versatility in synthesis, catalysis, and bioactivity underscores its importance in medicinal and organic chemistry. Further studies should explore its applications in asymmetric synthesis and targeted enzyme modulation.
Scientific Research Applications
Biological Activities
[(3-Nitropyridin-4-yl)amino]thiourea exhibits several biological properties that make it a valuable compound in medicinal chemistry:
1. Antimicrobial Activity
Research indicates that thiourea derivatives, including those with nitro groups, often show significant antimicrobial properties. For instance, compounds containing the thiourea moiety have been reported to exhibit antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing comparable efficacy to standard antibiotics like ampicillin . The introduction of the nitro group enhances the antimicrobial potency, making these compounds promising candidates for developing new antimicrobial agents .
2. Anticancer Potential
Thiourea derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including targeting specific molecular pathways involved in angiogenesis and cell signaling . The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating significant cytotoxic effects against various cancer cell lines .
3. Anti-inflammatory Properties
The anti-inflammatory potential of thiourea derivatives is also notable. Compounds similar to this compound have demonstrated the ability to modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs .
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of [(3-Nitropyridin-4-yl)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . This disruption of DNA synthesis can lead to the inhibition of bacterial growth and the induction of cell death in tumor cells.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Differences
Thiourea derivatives vary in substituent groups, which dictate their reactivity and applications. Key comparisons include:
Research Findings and Challenges
- Molecular Docking: Studies on N-phenylthiourea derivatives () reveal that substituent geometry critically affects binding poses and H-bond interactions with enzymes. The nitro group in this compound may improve binding affinity but requires validation through docking studies .
- Tautomerism : Thiourea exists in thione (dominant) and thiol forms, with substituents influencing tautomeric equilibrium. The nitro group’s electron withdrawal may stabilize the thione form, altering reactivity compared to alkyl or aryl derivatives .
Q & A
Basic Questions
Q. What are the key synthetic routes for [(3-Nitropyridin-4-yl)amino]thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-nitro-4-aminopyridine and thiourea derivatives. Optimizing solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) improves yield. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization from ethanol/water mixtures enhances crystallinity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of /-NMR to confirm substituent positions and hydrogen bonding. FT-IR identifies thiourea C=S stretching (1100–1250 cm). Elemental analysis validates stoichiometry. For crystalline samples, X-ray diffraction (e.g., SHELX refinement) resolves molecular conformation and hydrogen-bonding networks .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Thiourea derivatives are thyroid disruptors and potential carcinogens. Use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin contact. Store in airtight containers with desiccants. Toxicity screening (e.g., Ames test) is advised for biological studies .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : The compound is moderately soluble in DMSO or DMF but poorly in water. Solubility varies with nitro-group electron withdrawal; adjust solvent polarity for reaction compatibility. For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in this compound influence its catalytic or biological activity?
- Methodological Answer : The thiourea moiety acts as a hydrogen-bond donor, critical for organocatalysis (e.g., asymmetric Strecker reactions). In crystallography, intramolecular N–H⋯O bonds (e.g., 1.87 Å in analogs) stabilize planar conformations. Replace nitro groups with electron-withdrawing substituents to modulate H-bond strength and catalytic efficiency .
Q. What strategies resolve contradictions in dose-response data for thiourea derivatives in pharmacological studies?
- Methodological Answer : Variability arises from bioavailability differences (e.g., logP of ~1.5 limits membrane permeability). Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC with in vivo efficacy. Validate assays via positive controls (e.g., anti-inflammatory agents in ) .
Q. How can structural discrepancies in X-ray crystallography data for thiourea derivatives be addressed?
- Methodological Answer : Discrepancies in bond lengths (e.g., C=S vs. C–N) arise from dynamic disorder. Apply SHELXL refinement with TWIN/BASF commands for twinned crystals. Validate using R (<5%) and ADDSYM in PLATON. Cross-check with DFT-optimized geometries (B3LYP/6-31G*) .
Q. What role does this compound play in metal complexation, and how does this affect applications like corrosion inhibition?
- Methodological Answer : The thiourea group chelates metals (e.g., Al) via S and N donors, forming protective monolayers. Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency (>80% at 1 mM in acidic media). Compare with amino acid-thiourea hybrids for eco-friendly alternatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
